![molecular formula C27H26N2O5S B12116298 ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)
ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-((2E)-3-Phenylprop-2-enyliden)-5-(3,4-Dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiazolidinring umfasst, der mit einem Pyrimidinring verschmolzen ist.
Vorbereitungsmethoden
Die Synthese von Ethyl-2-((2E)-3-Phenylprop-2-enyliden)-5-(3,4-Dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidin-6-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Die Syntheseroute kann die folgenden Schritte umfassen:
Bildung des Thiazolidinrings: Dies kann durch Reaktion eines geeigneten Thioharnstoffderivats mit einem α-Haloester unter basischen Bedingungen erreicht werden.
Cyclisierung zur Bildung des Pyrimidinrings: Das Zwischenprodukt aus dem ersten Schritt wird dann mit einer β-Dicarbonylverbindung umgesetzt, um den verschmolzenen Pyrimidinring zu bilden.
Einführung der Phenylprop-2-enyliden-Gruppe: Dieser Schritt beinhaltet die Kondensation des Zwischenprodukts mit Zimtaldehyd oder einer ähnlichen Verbindung unter sauren oder basischen Bedingungen.
Schlussmodifikationen: Das Endprodukt wird durch Veresterungs- und Reinigungsschritte erhalten.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung von Ausbeute und Reinheit sowie die Verwendung von Katalysatoren zur Verbesserung der Reaktionsraten umfassen.
Analyse Chemischer Reaktionen
Ethyl-2-((2E)-3-Phenylprop-2-enyliden)-5-(3,4-Dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Doppelbindungen oder Carbonylgruppen zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können an der Ester- oder Methoxygruppe mit Reagenzien wie Natriummethoxid oder anderen Nucleophilen auftreten.
Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-((2E)-3-Phenylprop-2-enyliden)-5-(3,4-Dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidin-6-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird hinsichtlich ihres Potenzials als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für ihre entzündungshemmenden, antimikrobiellen und krebshemmenden Eigenschaften.
Organische Synthese: Sie dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer synthetischer Methoden verwendet werden.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit bestimmten elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-((2E)-3-Phenylprop-2-enyliden)-5-(3,4-Dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, die an Krankheitswegen beteiligt sind. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-((2E)-3-Phenylprop-2-enyliden)-5-(3,4-Dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidin-6-carboxylat kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Thiazolidinone: Diese Verbindungen teilen sich den Thiazolidinring und sind für ihre vielfältigen biologischen Aktivitäten bekannt.
Pyrimidinone: Verbindungen mit einem Pyrimidinring, der mit anderen Heterocyclen verschmolzen ist, die ebenfalls auf ihre pharmakologischen Eigenschaften untersucht werden.
Zimtaldehydderivate: Diese Verbindungen enthalten die Phenylprop-2-enyliden-Gruppe und sind für ihre antimikrobiellen und entzündungshemmenden Aktivitäten bekannt.
Die Einzigartigkeit von Ethyl-2-((2E)-3-Phenylprop-2-enyliden)-5-(3,4-Dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidin-6-carboxylat liegt in seinen kombinierten Strukturmerkmalen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C27H26N2O5S |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-5-34-26(31)23-17(2)28-27-29(24(23)19-14-15-20(32-3)21(16-19)33-4)25(30)22(35-27)13-9-12-18-10-7-6-8-11-18/h6-16,24H,5H2,1-4H3/b12-9+,22-13- |
InChI-Schlüssel |
RZKZXRMBTJMSGJ-IKVHAALSSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC=CC4=CC=CC=C4)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
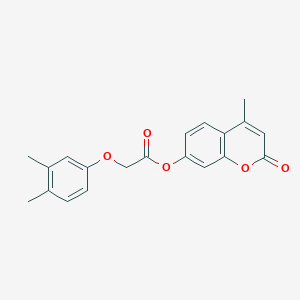
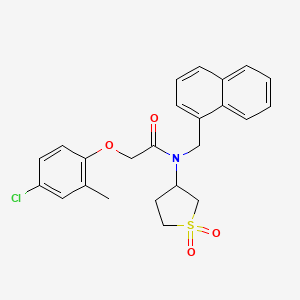
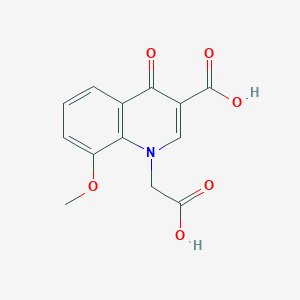

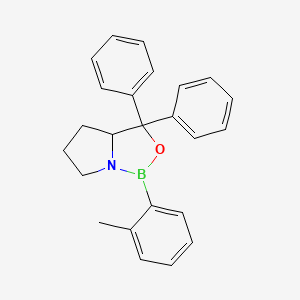
![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)
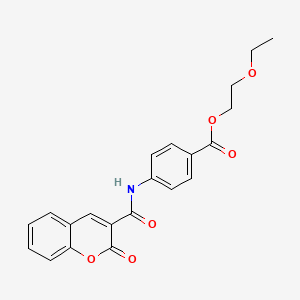


![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)
